2H-吡啶并[4,3-b][1,4]氧杂嗪-3(4H)-酮
描述
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one (2H-PXO) is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and two oxygen atoms. It is a versatile compound that has been used in a variety of applications including drug design, synthesis, and biological research.
科学研究应用
抗癌活性
2H-吡啶并[4,3-b][1,4]氧杂嗪-3(4H)-酮的衍生物已被研究作为抗癌剂的潜力。 研究表明,这些化合物对各种癌细胞系(包括 Hela、A549、HepG2 和 MCF-7)表现出中等至优异的抗增殖活性 。在核心结构中引入烷基或芳烷基和磺酰基被认为可以增强这些化合物的药理学特性,使其成为癌症治疗的有前景的候选药物。
分子对接和动力学
分子对接研究揭示了这些化合物在 c-Met 活性位点的结合方向,c-Met 是一种与癌症进展相关的蛋白质 。此外,还进行了分子动力学模拟以评估合成化合物与其受体之间的结合稳定性。这表明,2H-吡啶并[4,3-b][1,4]氧杂嗪-3(4H)-酮衍生物可以进一步优化用于癌症治疗中的靶向药物递送。
新型化合物的设计和合成
2H-吡啶并[4,3-b][1,4]氧杂嗪-3(4H)-酮的核心结构用作设计和合成新型化合物的支架。 通过修饰核心骨架,研究人员能够创造出具有高抗增殖活性和 c-Met 抑制活性的衍生物,这对开发新的抗癌药物至关重要 。
体外抗增殖测定
体外测定,如 MTT 测定,已被用来确定这些化合物的 IC50 值,这表明抑制细胞增殖 50% 所需的浓度 。这些测定对于在进行体内研究之前对新化合物的抗癌潜力进行初步筛选至关重要。
作用机制
Target of Action
The primary target of 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one is identified as the mineralocorticoid receptor . This receptor plays a crucial role in maintaining electrolyte balance and blood pressure.
Mode of Action
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one acts as a nonsteroidal mineralocorticoid antagonist . It binds to the mineralocorticoid receptor, blocking its activation and thereby inhibiting its effects.
安全和危害
As with any chemical compound, safety precautions are essential. Researchers should handle 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Detailed safety data, including toxicity and hazards, should be obtained from reliable sources before handling this compound .
属性
IUPAC Name |
4H-pyrido[4,3-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGNQLIBKSJBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560819 | |
Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102226-40-4 | |
Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。